2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one, also known as 2-Chloro-1-ethyl-2-methylpyrrolidine, is a synthetic compound that has recently been studied for its potential uses in scientific research. This compound is a derivative of the pyrrolidine family, which is a cyclic amine that can be found in various naturally occurring and synthetic compounds. The chemical structure of 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one consists of a five-membered ring containing one nitrogen atom, two carbon atoms, one chlorine atom, and one oxygen atom. This compound has been found to have a wide range of applications in scientific research, including its use as a reagent, a catalyst, and a chiral ligand.
Scientific Research Applications
Pharmacology
This compound’s structure suggests potential use in pharmacological research, particularly due to the presence of a pyrrolidine ring, which is commonly used in medicinal chemistry for drug discovery .
Organic Synthesis
Antitumor Activity
Compounds with similar structures have been synthesized and evaluated for antitumor activity against cancer cell lines, indicating that this compound could also be researched for its therapeutic potential .
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence a variety of biological activities .
properties
IUPAC Name |
2-chloro-1-[2-(ethoxymethyl)pyrrolidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-7-5-6-9(13)8-15-4-2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNKOGVKPIZJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1COCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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